![molecular formula C14H18ClN3O5S B2505161 N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide CAS No. 872722-82-2](/img/structure/B2505161.png)
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide" is a chemically synthesized molecule that likely contains a sulfonyl group attached to an oxazinan ring, which is further substituted with a 4-chlorophenyl moiety and a methyloxamide group. While the specific molecule is not directly discussed in the provided papers, the papers do provide insights into related chemical structures and reactions that can help infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with a precursor that is modified through various chemical reactions. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, a ring closure reaction, and final substitution with electrophiles . This multi-step process is indicative of the complexity involved in synthesizing compounds with chlorophenyl and sulfonyl groups, which are also present in the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds features extensive intramolecular hydrogen bonds and, in some cases, intermolecular hydrogen bonds that stabilize the molecule . The presence of chlorophenyl groups can influence the overall conformation and reactivity of the molecule. The oxazinan ring in the compound of interest is likely to adopt a specific conformation that could be stabilized by similar intramolecular interactions.
Chemical Reactions Analysis
Chemical reactions involving similar sulfonyl-containing compounds include chemiluminescence reactions with hydrogen peroxide and fluorescers , and C-H activation/annulation reactions catalyzed by ruthenium with alkynes to give isoquinolones . These reactions demonstrate the reactivity of sulfonyl groups and their potential as directing groups in complex chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the presence of a sulfonyl group can increase the compound's polarity and potentially its solubility in polar solvents . The chlorophenyl group may contribute to the molecule's ability to participate in pi-stacking interactions, which could affect its solid-state properties . The oxazinan ring and methyloxamide moiety may also influence the molecule's boiling point, melting point, and stability.
Scientific Research Applications
Sulfonamide Applications in Environmental and Food Analysis
Sulfonamides, which share a core structural similarity to the compound , play a pivotal role in environmental and food analysis. Antibodies developed for detecting sulfonamides, including their usage in ELISA and immunosensor techniques, underscore their importance in monitoring environmental and food safety. These methods are critical for identifying residues of herbicides, surfactants, and toxic metabolites, thereby ensuring regulatory compliance and public health safety (Fránek & Hruška, 2018).
Sulfonamides in Antioxidant Capacity Assays
Sulfonamides also find application in evaluating antioxidant capacities, as demonstrated by assays like ABTS/PP decolorization. This method, among others, facilitates the comparative analysis of different antioxidants, offering insights into their effectiveness and potential health benefits. Understanding these capacities is essential for food science, nutrition, and the development of health supplements (Ilyasov et al., 2020).
Environmental Impact and Degradation
The presence of sulfonamides in the environment, a concern due to their widespread use and persistence, has spurred research into their degradation pathways. Studies focus on microbial degradation, which is seen as an effective strategy for mitigating environmental pollution caused by these compounds. Understanding these mechanisms is crucial for developing bioremediation strategies to address contamination from similar compounds (Zhou et al., 2018).
properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O5S/c1-16-13(19)14(20)17-9-12-18(7-2-8-23-12)24(21,22)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIRHLXQWDPGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2505081.png)
![tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate](/img/structure/B2505082.png)
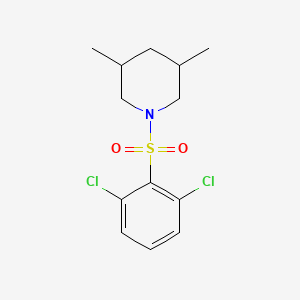
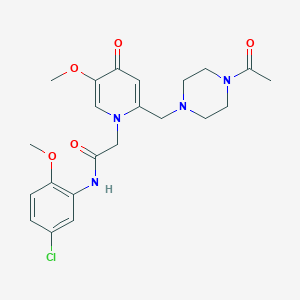
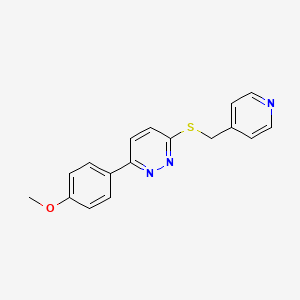
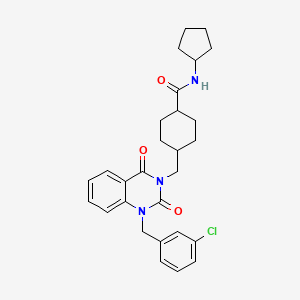
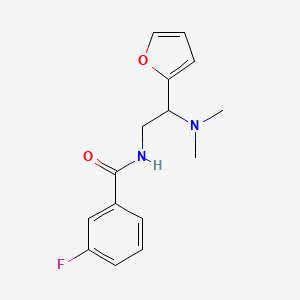
![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)
![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)
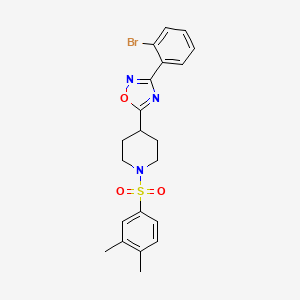
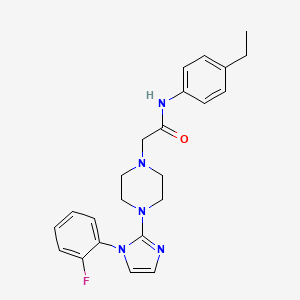
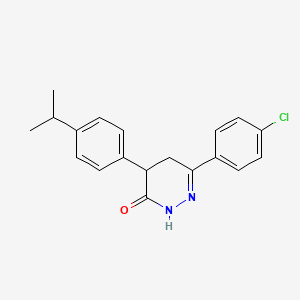
![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)
